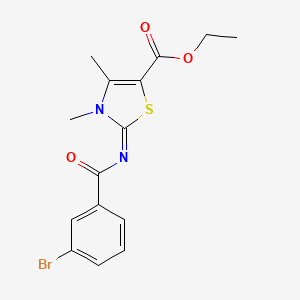

Ethyl 2-(3-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate, also known as BBTA, is a thiazole-containing compound that has gained significant attention in recent years due to its diverse range of applications in scientific research. BBTA is a synthetic compound that is widely used in laboratory experiments for its versatile properties and unique mechanism of action.

Scientific Research Applications

Synthesis and Structural Analysis

- Ethyl 2-(3-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate and related compounds have been synthesized and structurally analyzed. For instance, a study outlined the synthesis of related ethyl amino-thiazolopyridine-4-carboxylates, confirming their structures with elemental analysis and spectroscopic data (Mohamed, 2021). Another study focused on the synthesis of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, revealing its structure through crystallographic analysis (Lynch & Mcclenaghan, 2004).

Chemical Transformations and Derivative Synthesis

- Research has explored the chemical transformations of these compounds. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate was transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates (Albreht et al., 2009). Additionally, novel 2-amino-1,3-thiazole-5-carboxylates were synthesized using ethyl 2-bromo-1,3-thiazole-5-carboxylate (Baker & Williams, 2003).

Photolytic Pathways and Properties

- Studies have examined the photolytic pathways of related compounds. Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, for instance, underwent photolysis in various solvents, revealing insights into its photochemical behavior (Ang & Prager, 1992).

Spectroscopic and Structural Characterizations

- Extensive spectroscopic and structural characterizations have been conducted. A study on ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives employed various analytical techniques like NMR and X-ray diffraction for characterization (Haroon et al., 2019).

Pharmacological Properties

- Some derivatives of thiazole carboxylates have shown pharmacological activities. For example, derivatives of ethyl 2-aminobenzo[d]thiazole-6-carboxylate exhibited notable antibacterial and antifungal activities (Shafi et al., 2021).

Mechanism of Action

Thiazoles

are a class of organic compounds that contain a five-membered aromatic ring including one sulfur atom and one nitrogen atom . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Mode of Action

Thiazole derivatives often exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on their specific structures .

Result of Action

Thiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

ethyl 2-(3-bromobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-6-5-7-11(16)8-10/h5-8H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNQOTOPUABLRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC(=CC=C2)Br)S1)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Morpholin-4-yl-ethyl)-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-yl)-amine](/img/structure/B2605537.png)

![N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2605538.png)

![(5Z)-5-[[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2605543.png)

![1-[(1,3-Benzodioxol-5-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2605545.png)

![3-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2605552.png)

![(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2605554.png)

![6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2605555.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)

![Methyl (E)-4-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2605559.png)